
Diiodoacetylene: Unrivaled Strength in Alkyne
Halogen Bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diiodoacetylene

Cat. No.: B13749442 Get Quote

A comprehensive analysis of experimental and computational data reveals diiodoacetylene as

a formidable halogen bond donor, consistently exhibiting exceptionally strong and highly

directional interactions. While a definitive declaration as the absolute strongest requires a

broader comparative context, current evidence firmly places it at the apex of alkyne halogen

bond donors.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic

species, has garnered significant attention in supramolecular chemistry, crystal engineering,

and drug design. The strength of this interaction is critically dependent on the nature of the

halogen atom and the electron-withdrawing capacity of the group to which it is attached. Within

the class of alkyne halogen bond donors, iodoalkynes are recognized for their potency, and

diiodoacetylene (C₂I₂) stands out as a particularly powerful exemplar.

The exceptional strength of diiodoacetylene as a halogen bond donor is attributed to the

strong electron-withdrawing effect of the sp-hybridized carbon atoms of the alkyne moiety. This

effect creates a significant region of positive electrostatic potential, known as a σ-hole, on the

iodine atoms, making them highly attractive to electron-rich halogen bond acceptors.

Comparative Analysis of Halogen Bond Donor
Strength
While a comprehensive quantitative ranking of all alkyne halogen bond donors is not readily

available in a single study, the existing literature provides compelling evidence for the superior
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strength of diiodoacetylene. The strength of halogen bonds can be inferred from various

experimental and computational parameters, including intermolecular distances, binding

energies, and association constants.

Studies have consistently shown that the strength of halogen bonds involving halogens follows

the trend I > Br > Cl > F. Furthermore, the hybridization of the carbon atom attached to the

halogen plays a crucial role, with the bond strength order being C(sp)–X > C(sp²)–X > C(sp³)–

X.[1] This principle inherently positions iodoalkynes, with their sp-hybridized carbons, as

exceptionally strong halogen bond donors.

One comparative study ranked six iodo and bromo analogues of ethynyl, perfluorinated, and

phenyl-based halogen-bond donors. The study found that halogenated ethynyl moieties are

"extremely powerful" halogen bond donors, with 1-iodoethynyl-4-iodobenzene demonstrating a

strength comparable to the well-established potent halogen bond donor, 1,4-

diiodotetrafluorobenzene (DITFB).[2]

Structural data from X-ray crystallography provides further evidence of diiodoacetylene's

strong halogen bonding capabilities. The observed intermolecular distances between the iodine

atoms of diiodoacetylene and various halogen bond acceptors, such as nitrogen and oxygen

atoms, are consistently shorter than the sum of their van der Waals radii, indicating a strong

interaction.

Table 1: Intermolecular Distances in Diiodoacetylene Co-crystals[3]

Halogen Bond Acceptor Interaction
Intermolecular Distance
(Å)

Dimethylformamide (DMF) C–I···O 2.834(4) - 2.888(4)

Pyrazine (pyz) C–I···N 2.715(3) - 2.832(7)

1,4-diazabicyclooctane

(dabco)
C–I···N 2.715(3) - 2.832(7)
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The determination of halogen bond strength and the characterization of the resulting

complexes rely on several key experimental techniques.

Synthesis of Diiodoacetylene
A common method for the synthesis of diiodoacetylene involves the direct iodination of

acetylene.

Acetylene Gas

Direct IodinationIodine (I₂)

Aqueous Solution of I₂ and KI

Potassium Iodide (KI)

Diiodoacetylene (C₂I₂)
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Caption: Synthesis of Diiodoacetylene.

Materials:

Acetylene gas

Iodine (I₂)

Potassium iodide (KI)

Distilled water

Procedure:

Prepare an aqueous solution of iodine and potassium iodide. The KI is essential to dissolve

the iodine in water through the formation of the triiodide ion (I₃⁻).

Bubble purified acetylene gas through the iodine solution.
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The reaction proceeds via an electrophilic addition mechanism, yielding diiodoacetylene,

which can then be isolated and purified.

Co-crystallization for X-ray Diffraction Analysis
Co-crystallization is a fundamental technique for obtaining single crystals of the halogen-

bonded adducts for structural analysis by X-ray diffraction.
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Caption: Co-crystallization Workflow.

Procedure:

Dissolve equimolar amounts of diiodoacetylene and the chosen halogen bond acceptor in a

suitable solvent to create a saturated or near-saturated solution.

Induce crystallization by one of several methods:

Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant

temperature.

Slow Cooling: Gradually lower the temperature of the saturated solution.

Vapor Diffusion: Place the solution in a sealed container with a more volatile anti-solvent.

The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the

adduct and promoting crystallization.

Harvest the resulting single crystals and mount them for single-crystal X-ray diffraction

analysis to determine the precise three-dimensional structure of the co-crystal, including

intermolecular bond lengths and angles.

NMR Titration for Determining Association Constants
Nuclear Magnetic Resonance (NMR) titration is a powerful technique for quantifying the

strength of halogen bonding interactions in solution by determining the association constant

(Kₐ).
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Caption: NMR Titration Workflow.

Procedure:
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Prepare a solution of the halogen bond donor (e.g., diiodoacetylene) at a known, fixed

concentration in a suitable deuterated solvent.

Prepare a stock solution of the halogen bond acceptor at a much higher concentration in the

same solvent.

Acquire an initial NMR spectrum of the donor solution.

Perform a stepwise titration by adding small, precise aliquots of the acceptor stock solution

to the donor solution.

Acquire an NMR spectrum after each addition, ensuring the temperature is kept constant.

Monitor the chemical shift changes of a specific nucleus (e.g., ¹H or ¹³C) in the donor or

acceptor molecule that is sensitive to the formation of the halogen-bonded complex.

Plot the observed chemical shift change against the concentration of the acceptor.

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-

linear regression analysis to calculate the association constant (Kₐ), which provides a

quantitative measure of the halogen bond strength.

Conclusion
Based on the strong electron-withdrawing nature of its sp-hybridized carbon atoms and the

high polarizability of its iodine atoms, diiodoacetylene is unequivocally a top-tier halogen bond

donor. The available experimental data on its short intermolecular distances in co-crystals with

various acceptors further substantiates its powerful nature. While a definitive claim of being the

absolute strongest requires a comprehensive comparative study with a wider range of

iodoalkynes, the current body of evidence strongly supports the conclusion that

diiodoacetylene is, at a minimum, one of the most potent alkyne halogen bond donors known.

Its linear geometry and ability to form two strong, directional halogen bonds make it an

invaluable building block in the field of supramolecular chemistry and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13749442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pubs.acs.org [pubs.acs.org]

2. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]

3. Diiodoacetylene: compact, strong ditopic halogen bond donor - CrystEngComm (RSC
Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Diiodoacetylene: Unrivaled Strength in Alkyne Halogen
Bonding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13749442#is-diiodoacetylene-the-strongest-alkyne-
halogen-bond-donor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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